N-(3-bromophenyl)-2-((9-(2,5-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide
Description
This compound features a complex heterocyclic core (pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine) substituted with a 2,5-dimethylphenyl group at position 7. A thioacetamide linker bridges the heterocycle to a 3-bromophenyl moiety. The sulfur atom in the thioacetamide group increases lipophilicity compared to oxygen-based analogs, which may influence pharmacokinetic properties such as membrane permeability .
Properties
CAS No. |
1223789-59-0 |
|---|---|
Molecular Formula |
C23H19BrN6OS |
Molecular Weight |
507.41 |
IUPAC Name |
N-(3-bromophenyl)-2-[[11-(2,5-dimethylphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C23H19BrN6OS/c1-14-6-7-15(2)18(10-14)19-12-20-22-26-27-23(29(22)8-9-30(20)28-19)32-13-21(31)25-17-5-3-4-16(24)11-17/h3-12H,13H2,1-2H3,(H,25,31) |
InChI Key |
SSLRVRQGGAZREV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)C2=NN3C=CN4C(=NN=C4SCC(=O)NC5=CC(=CC=C5)Br)C3=C2 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(3-bromophenyl)-2-((9-(2,5-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the compound's biological activity, focusing on its anticancer properties, antibacterial effects, and other pharmacological applications.
Chemical Structure
The compound features a unique structure that combines elements of bromophenyl and pyrazolo-triazole systems. The presence of thioacetamide enhances its reactivity and potential biological interactions.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Anticancer Activity
Numerous studies have highlighted the compound's potential as an anticancer agent. For instance:
- Mechanism of Action : The compound exhibits cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. It has shown effectiveness against colon carcinoma (HCT-116) with an IC50 value of approximately 6.2 μM .
- Case Study : In a comparative study of similar triazole derivatives, compounds with structural similarities to this compound demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values ranging from 27.3 to 43.4 μM .
2. Antibacterial Properties
The compound has also been evaluated for its antibacterial activity:
- Research Findings : Studies indicate that derivatives of triazole-thiones exhibit broad-spectrum antibacterial effects. The thioacetamide moiety is believed to enhance interaction with bacterial enzymes .
- Efficacy : In vitro tests have shown that certain derivatives possess stronger antibacterial activity than standard antibiotics like chloramphenicol .
Data Table: Biological Activity Summary
| Activity Type | Target Cell Line | IC50 Value (μM) | Reference |
|---|---|---|---|
| Anticancer | HCT-116 | 6.2 | |
| Anticancer | MCF-7 | 27.3 - 43.4 | |
| Antibacterial | Various Pathogens | Variable |
Mechanistic Studies
Research into the mechanism of action of this compound suggests it may inhibit key signaling pathways involved in cancer cell survival and proliferation:
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences and similarities:
*Inferred from structural analogs.
Key Observations
Heterocyclic Core Variations :
- The target compound and ’s analog share the pyrazolo-triazolo-pyrazine core, which is associated with rigid planar structures conducive to receptor binding . In contrast, ’s compound uses a pyrazolo-benzothiazine system, which introduces a sulfone group (5,5-dioxo) that may enhance metabolic stability .
Substituent Effects: Halogenated Aromatic Groups: The 3-bromophenyl group in the target compound vs. 2-trifluoromethylbenzyl () and 2-fluorobenzyl (). Bromine’s polarizability and size favor halogen bonding, whereas fluorine’s electronegativity enhances electron-withdrawing effects .
NMR and Electronic Environment :
- highlights that substituents at specific positions (e.g., regions A and B in pyrazolo-triazolo-pyrazine derivatives) induce distinct chemical shifts. For instance, the 3-bromophenyl group in the target compound would perturb the electronic environment more significantly than the 2,5-dimethylphenyl group in ’s analog, as observed in comparative NMR profiles .
Biological Activity Trends :
- Compounds with fluorinated benzyl groups (e.g., ) exhibit marked antimicrobial activity due to enhanced membrane penetration from fluorine’s hydrophobicity . The target compound’s bromine atom may similarly improve binding to hydrophobic enzyme pockets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
